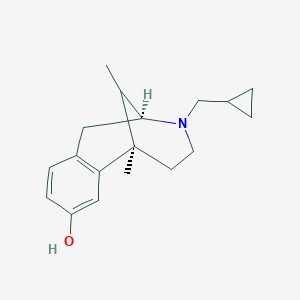

(-)-Cyclazocine

Description

Structure

3D Structure

Properties

CAS No. |

7313-86-2 |

|---|---|

Molecular Formula |

C18H25NO |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m0/s1 |

InChI Key |

YQYVFVRQLZMJKJ-JBBXEZCESA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |

Synonyms |

(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; (-)-cis-Cyclazocine; (-)-α-Cyclazocine; MCV 4512; NIH 10450; l-Cyclazocine; _x000B_ |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cyclazocine

Established Synthetic Pathways for (-)-Cyclazocine

The fundamental structure of cyclazocine (B1219694) is the 2,6-methano-3-benzazocine ring system. The total synthesis of this framework was pioneered by Grewe, and this approach remains a foundational strategy. researchgate.netacs.orgmdma.ch The Grewe cyclization of appropriately substituted tetrahydroisoquinoline derivatives is a particularly useful route for preparing the benzomorphan (B1203429) core. researchgate.netmdma.chuni-tuebingen.de This method is significant because it allows for the synthesis of 3,6,11-trialkylbenzomorphans, which are structurally analogous to morphinans. mdma.ch

While the total synthesis provides access to the basic skeleton, much of the recent research on cyclazocine and its derivatives begins with the commercially available compound, which is often a racemic mixture. acs.org The pharmacologically active opioid properties reside almost exclusively in the (-)-enantiomer, which has a (2R,6R,11R) configuration. acs.orgnih.gov

Stereoselective Synthesis Approaches

Achieving the specific stereochemistry of this compound is critical for its desired biological activity. nih.gov Stereoselective total syntheses of the benzomorphan ring system have been developed to produce enantiomerically pure compounds. One notable approach involves an enantioselective hydrogenation of a tetralone precursor, which establishes the chiral centers of the final product. Other methods have employed chiral auxiliaries, such as perpivaloylated galactose, to guide the stereochemical outcome of the synthetic reactions. nih.gov For instance, a diastereoselective synthesis of racemic K-opioid receptor agonists has been achieved through the diastereoselective hydrogenation of a silyl (B83357) ether of a tetrahydroquinolin-8-ol, affording a cis,cis-configured perhydroquinoline derivative. researchgate.net

Synthesis of Analogues and Derivatives

Modification of the this compound scaffold is a primary focus of medicinal chemistry efforts to develop new ligands with improved properties, such as enhanced oral bioavailability and longer duration of action. acs.orggoogle.com These modifications have targeted several key areas of the molecule.

8-Position Modification Strategies (e.g., Amino, Carboxamido, Formamide)

The phenolic 8-hydroxyl group is a common target for modification, as it is implicated in rapid metabolism (O-glucuronidation) which leads to a short duration of action. acs.orggoogle.com Researchers have successfully replaced this hydroxyl group with various bioisosteres, including amino and carboxamido groups, often with retention or even enhancement of receptor affinity. mdpi.comresearchgate.net

Amino Analogues: A robust and efficient method for synthesizing 8-amino and 8-N-substituted cyclazocine analogues involves a multi-step process starting from cyclazocine. acs.orgnih.gov

Triflate Ester Formation: Racemic cyclazocine is first converted to its corresponding triflate ester in high yield (96%) using trifluoromethanesulfonic anhydride (B1165640) in pyridine. acs.org

Palladium-Catalyzed Amination: The triflate ester serves as a substrate for palladium-catalyzed amination reactions. To synthesize the primary 8-amino analogue, a three-step sequence (Method A) is employed:

Coupling of the triflate with benzophenone (B1666685) imine using a palladium catalyst [e.g., Pd₂(dba)₃] and a ligand like DPPF, which proceeds in 47% yield. acs.org

Hydrolysis of the resulting imine adduct with hydroxylamine (B1172632) hydrochloride to give the primary amine in 84% yield. acs.org

Direct Amination: Secondary and tertiary amines at the 8-position can be synthesized directly from the triflate ester using various palladium-catalyzed methods (e.g., Methods B, C, and D) with different amines, affording a wide range of derivatives. acs.org

Carboxamido Analogues: The synthesis of 8-carboxamidocyclazocine (B1251197) (8-CAC), a key analogue with a longer duration of action, demonstrates that the phenolic hydroxyl can be replaced by a carboxamido group with only a slight decrease in kappa-opioid receptor affinity and no change in mu-opioid receptor affinity. researchgate.netnih.gov This modification has been a cornerstone for developing further derivatives. acs.orgnih.govnih.gov

| Method | Starting Material | Reagents | Product | Yield (%) | Citation |

| Triflation | (±)-Cyclazocine | (CF₃CO)₂O, pyridine | (±)-Cyclazocine triflate | 96 | acs.org |

| Method A (Step 2) | (±)-Cyclazocine triflate | Ph₂C=NH, Pd₂(dba)₃, DPPF, NaO-t-Bu | Benzophenone imine adduct | 47 | acs.org |

| Method A (Step 3) | Benzophenone imine adduct | NH₂OH·HCl, NaOAc | (±)-8-Aminocyclazocine | 84 | acs.org |

| Method B | (±)-Cyclazocine triflate | Various aryl/alkyl amines, Pd₂(dba)₃, DPPF | 8-Substituted-aminocyclazocines | 29-64 | acs.org |

| Method C | (±)-Cyclazocine triflate | Various secondary amines, Pd₂(dba)₃, DPPF | 8-Tertiary-aminocyclazocines | 25-84 | acs.org |

| Method D | (±)-8-Aminocyclazocine | Aryl halides, Pd₂(dba)₃, DPPF | 8-N-Arylaminocyclazocines | 25-89 | acs.org |

N-Substitution Modifications

The N-substituent on the piperidine (B6355638) nitrogen plays a crucial role in determining the pharmacological profile. In this compound, this is a cyclopropylmethyl group. Studies have explored replacing this group with other moieties to modulate receptor affinity and selectivity. For example, replacing the N-cyclopropylmethyl group of cyclazocine with a larger, more lipophilic N-cyclooctylmethyl group was investigated to probe the binding pocket of the ORL1 receptor, though in the rigid benzomorphan structure, this change did not lead to an increase in ORL1 affinity. mdpi.com In other work on 8-carboxamidocyclazocine (8-CAC), the N-substituent has been extensively modified, such as with N-(2-[1,1′-biphenyl]-4-ylethyl) groups, to create ligands with picomolar affinity for the µ-opioid receptor. nih.gov

Bridged Ring System Alterations

Modifications to the rigid, bridged ring system of cyclazocine are less common but have been explored to create novel structural variants. One such strategy involves the synthesis of a carbazole (B46965) derivative, where an additional ring is formed by linking the ortho carbon of an N-phenyl appendage at the 8-position to the 7-position of the benzomorphan core. acs.org Another approach has been the synthesis of 7,8- and 8,9-fused triazole and imidazole (B134444) analogues of cyclazocine, designed to explore the structure-activity relationship around the 8-position further. researchgate.net These alterations create conformationally restricted analogues to probe receptor binding requirements. researchgate.netresearchgate.net

Comparative Synthetic Efficiency and Yields

The efficiency of synthesizing this compound derivatives varies significantly depending on the target modification. The initial activation of the 8-hydroxyl group via triflation is highly efficient, with yields reported at 96%. acs.org

Subsequent modifications show a range of efficiencies. The three-step synthesis to introduce a primary amino group at the 8-position (Method A) has combined yields ranging from 35% to 73% for cyclazocine and related benzomorphans. acs.org Direct palladium-catalyzed amination methods to form secondary and tertiary amines at the 8-position also exhibit variable yields. Method B, used for synthesizing 8-N-(hetero)aryl targets, provides yields between 37% and 64%. acs.org Method C, for generating 8-tertiary amine derivatives, has a broader yield range of 25% to 84%. acs.org Method D, an alternative strategy for N-arylation starting from 8-aminocyclazocine, gives yields from 25% to 89%. acs.org

| Synthetic Transformation | General Method | Yield Range (%) | Citation |

| 8-OH to 8-OTf | Triflation | 96 | acs.org |

| 8-OTf to 8-NH₂ | 3-Step (Method A) | ~40 (overall) | acs.org |

| 8-OTf to 8-NH-Aryl/Alkyl | Pd-Catalyzed Amination (Method B) | 29-64 | acs.org |

| 8-OTf to 8-N(R)₂ | Pd-Catalyzed Amination (Method C) | 25-84 | acs.org |

| 8-NH₂ to 8-NH-Aryl | Pd-Catalyzed Amination (Method D) | 25-89 | acs.org |

Molecular Pharmacology and Receptor Interactions of Cyclazocine

Opioid Receptor Binding Affinity and Selectivity

(-)-Cyclazocine demonstrates a broad spectrum of binding affinities across different opioid receptor subtypes, as well as significant interactions with non-opioid receptors like the sigma (σ) and phencyclidine (PCP) receptors.

This compound displays a high affinity for the mu (μ) opioid receptor. acs.org Binding studies have determined its dissociation constant (KD) for the μ-opioid receptor to be 0.48 nM. nih.gov This potent binding affinity makes it significantly more powerful than its other stereoisomers in interacting with this receptor. nih.gov Despite this high affinity, it is considered to have very low relative efficacy at the mu receptor. nih.gov Some research indicates that certain derivatives of cyclazocine (B1219694) may have a slightly lower affinity for μ receptors compared to their affinity for kappa receptors. drugbank.com

Research has consistently shown that this compound possesses a high binding affinity for kappa (κ) opioid receptors. acs.org It is recognized as a prototypic κ-selective benzomorphan (B1203429) compound. d-nb.info Some chiral derivatives of cyclazocine have been found to exhibit subnanomolar affinity for kappa receptors. drugbank.com The functional activity of this compound at the kappa receptor is a defining feature of its pharmacological profile, contributing to its classification as a kappa agonist. acs.orgjneurosci.org

The interaction of this compound with the delta (δ) opioid receptor is less pronounced compared to its interaction with mu and kappa receptors. Studies indicate that it has a very low affinity for δ receptors. acs.org However, other reports suggest it may have a high affinity for this receptor, indicating some conflicting findings in the literature. wikipedia.org High binding affinity to δ opioid receptors has been observed for certain synthetic analogues of cyclazocine. acs.orgnih.gov

This compound interacts with sigma (σ) receptors, which were once considered a type of opioid receptor but are now classified separately. wikipedia.org It demonstrates stereospecific displacement of ligands at the sigma receptor, with the (-)-isomer showing greater potency than the (+)-isomer. nih.gov Studies analyzing the inhibition of sigma receptor ligands have shown that cyclazocine binds to both high and low-affinity sites on the sigma receptor. nih.gov The (+)-isomer of cyclazocine, in contrast to the (-)-isomer, displays a particularly high affinity for the σ receptor. acs.org

This compound is a potent ligand for the phencyclidine (PCP) receptor, which is located within the ion channel of the NMDA receptor. nih.govdrugbank.com Its affinity for the PCP receptor is notable, although it demonstrates limited selectivity as it also binds strongly to μ-opioid receptors. nih.gov The depressant effects of this compound on certain neurons appear to be mediated by its activity at both PCP and kappa opioid receptors. jneurosci.org Research provides direct evidence for a distinct PCP receptor on cerebral blood vessels and suggests that the vascular effects of some benzomorphans like cyclazocine may occur through these PCP-receptor interactions. pnas.org

Interactive Data Tables

Binding Affinity of this compound at Various Receptors

| Receptor Subtype | Binding Affinity (Ki/KD) | Notes | Source |

| Mu (μ) Opioid Receptor | KD = 0.48 nM | High affinity. | nih.gov |

| Kappa (κ) Opioid Receptor | High Affinity | Specific values not detailed, but consistently reported as high. | acs.org |

| Delta (δ) Opioid Receptor | Very Low Affinity | Conflicting reports exist, but most evidence points to low affinity. | acs.org |

| Sigma (σ) Receptor | KH = 1.3-7.5 nM; KL = 84-500 nM | Binds to both high (KH) and low (KL) affinity sites. | nih.gov |

| Phencyclidine (PCP) Receptor | Potent Ligand | Specific value not detailed, but described as potent. | nih.gov |

Sigma (σ) Receptor Interactions

Agonist and Antagonist Functional Profiles

This compound is characterized as a mixed agonist-antagonist. acs.orgresearchgate.net Its functional activity is highly dependent on the specific receptor it interacts with.

At the kappa (κ) opioid receptor , this compound functions as an agonist . acs.orgnih.gov This κ-agonist activity is responsible for some of its primary pharmacological effects. acs.orgjneurosci.org

At the mu (μ) opioid receptor , its profile is more complex. It is described as a partial agonist . wikipedia.org This means it has affinity for the receptor but produces a weaker response than a full agonist. Consequently, in the presence of a full μ-agonist like morphine, this compound can act as a μ-antagonist , blocking the effects of the full agonist. acs.orgacs.orgresearchgate.net

Functional Profile of this compound

| Receptor Subtype | Functional Activity | Description | Source |

| Mu (μ) Opioid Receptor | Partial Agonist / Antagonist | Acts as a partial agonist alone, but can antagonize the effects of full μ-agonists. | acs.orgwikipedia.orgresearchgate.net |

| Kappa (κ) Opioid Receptor | Agonist | Elicits a functional response at the kappa receptor. | acs.orgjneurosci.org |

Mu (μ) Agonist/Antagonist Profile

This compound is recognized as a mixed agonist-antagonist at the μ-opioid receptor (MOR). wikipedia.orgncats.io This dual activity means it can both activate and block the receptor, contributing to its distinct pharmacological effects compared to traditional opioids. ncats.iocymitquimica.com The benzomorphan class of compounds, to which this compound belongs, generally demonstrates partial agonism at the μ-opioid receptor. nih.gov

This compound's interaction with the MOR is characterized by partial agonism, meaning it produces a submaximal response compared to full agonists like morphine. nih.govncats.io This property is a hallmark of many benzomorphans and contributes to a reduced risk of dependence. nih.gov In addition to its partial agonist activity, this compound also functions as a μ-opioid antagonist. ncats.ioacs.org Studies have shown that it can antagonize the effects of μ-agonists like morphine. nih.gov For instance, at low doses, cyclazocine was found to antagonize the antidiuretic effect induced by morphine in rats. nih.gov This antagonistic activity is also evident in its ability to precipitate withdrawal symptoms in individuals dependent on morphine.

The affinity of this compound for the μ-opioid receptor is high, with some studies reporting Ki values of less than 1 nM. researchgate.net The N-cyclopropylmethyl substituent in cyclazocine is known to increase affinity for μ-receptors while decreasing efficacy, leading to its partial agonist/antagonist profile. frontiersin.org

Kappa (κ) Agonist Profile

Research has consistently demonstrated the KOR agonist activity of this compound. It has been shown to produce effects similar to other kappa agonists like ketocyclazocine (B1261024) and ethylketocyclazocine. nih.govnih.gov In drug discrimination studies, the stimulus effects of ethylketocyclazocine generalized to cyclazocine. nih.gov Furthermore, cyclazocine's diuretic effects in rats are indicative of its partial kappa-agonist activity. nih.gov

The affinity of this compound for the KOR is high, comparable to its affinity for the MOR, with Ki values often in the subnanomolar range. acs.orgresearchgate.net This high affinity underscores the importance of the kappa system in mediating the actions of this compound. The compound's interaction with KORs is also enantioselective, with the (-)-isomer being the more active form. acs.org

Delta (δ) Agonist/Antagonist Profile

This compound also demonstrates high affinity for the delta-opioid receptor (DOR). wikipedia.org While its primary actions are attributed to its interactions with μ and κ receptors, its binding to the δ receptor is noteworthy. nih.govacs.orgnih.gov The N-cyclopropylmethyl group present in cyclazocine contributes to this increased affinity for the δ receptor. frontiersin.org However, there is less evidence to suggest that this compound has significant agonist or antagonist activity at the δ receptor compared to its effects at the μ and κ receptors. nih.gov High selectivity for μ and κ over δ opioid receptors has been observed in some series of cyclazocine analogues. nih.gov

Stereoselectivity of Receptor Binding and Activity

The pharmacological actions of cyclazocine are highly dependent on its stereochemistry. acs.org The molecule has multiple chiral centers, leading to different enantiomers with distinct receptor binding profiles and activities. ncats.ioresearchgate.net

Enantiomeric Specificity (e.g., (2R,6R,11R)- vs. (2S,6S,11S)-Isomers)

The opioid receptor binding properties of cyclazocine reside almost exclusively in its (-)-enantiomer, which has the (2R,6R,11R)-configuration. acs.org This isomer displays high affinity for both μ and κ opioid receptors. acs.orgresearchgate.net In contrast, the (+)-enantiomer, with the (2S,6S,11S)-configuration, shows high affinity for the sigma (σ) receptor and has negligible affinity for opioid receptors. acs.org This enantiopreference for binding is significant, with eudismic ratios (the ratio of affinities of the more active to the less active enantiomer) being very high for both μ and κ receptors. researchgate.net For instance, an 8-formamide analog of cyclazocine showed a eudismic ratio of approximately 2000 for both μ and κ receptors, with the high affinity residing in the (2R,6R,11R)-isomer. researchgate.net

Alpha- and Beta-Cyclazocine Enantiomers

Further illustrating the importance of stereochemistry, the alpha- and beta-isomers of cyclazocine also exhibit different receptor binding profiles. Studies evaluating the binding of these enantiomers to phencyclidine (PCP) and μ-opioid receptors revealed significant differences. nih.gov

(-)-alpha-cyclazocine was found to be significantly more potent than its (+)-alpha, (-)-beta, and (+)-beta counterparts in binding to the μ-opioid receptor. nih.govresearchgate.net Specifically, (-)-alpha-cyclazocine (with a reported KD of 0.48 nM) was 31-fold more potent than (-)-beta-cyclazocine, 1020-fold more potent than (+)-alpha-cyclazocine, and 12,600-fold more potent than (+)-beta-cyclazocine at the μ-opioid receptor. nih.govresearchgate.net

Conversely, (-)-beta-cyclazocine showed a higher affinity for the PCP receptor, being 1.5 times more potent than PCP itself. nih.govresearchgate.net The other isomers, (-)-alpha-cyclazocine, (+)-alpha-cyclazocine, and (+)-beta-cyclazocine, were all less potent than PCP at this receptor. nih.govresearchgate.net These findings highlight the extraordinary degree of stereoselectivity that governs the interaction of cyclazocine isomers with different receptor systems. nih.gov

Structure-Activity Relationship (SAR) Studies

Importance of 8-Position Substituents (e.g., Hydroxyl, Amino, Carboxamido)

The phenolic 8-hydroxyl group of cyclazocine was historically considered essential for high-affinity binding to opioid receptors, acting as a hydrogen bond donor. nih.gov However, this group is also linked to unfavorable pharmacokinetic properties like poor oral bioavailability and rapid metabolism through glucuronidation. acs.org This has spurred research into replacing the 8-OH group with bioisosteres to improve drug-like properties while maintaining or enhancing receptor affinity. acs.orggoogle.com

Amino Substituents: Initial studies replacing the 8-OH group of cyclazocine with an 8-NH2 group resulted in a significant (over 20-fold) decrease in affinity for µ (mu) and κ (kappa) opioid receptors. acs.org However, further modification of this amino group revealed a new and unexpected SAR. acs.org Substituting one hydrogen of the 8-NH2 group with a phenyl group dramatically improved affinity for µ and κ receptors to levels approaching that of cyclazocine itself. acs.org This finding indicated that the 8-position could accommodate larger substituents and that a new hydrophobic binding pocket might be involved. acs.orgnih.gov

Subsequent research expanded on this by synthesizing a series of 8-amino and substituted-amino analogs. nih.gov It was found that secondary amines, particularly those with the (2R,6R,11R)-configuration, displayed the highest affinity for µ and κ receptors. nih.gov Specifically, the chiral 8-phenylamino (NHC6H5) cyclazocine derivative showed subnanomolar affinity for κ receptors and only slightly lower affinity for µ receptors. researchgate.net These studies demonstrated that the 8-amino group and its derivatives can serve as effective replacements for the prototypic 8-OH group, with the potential for π-π interactions between an aryl substituent on the nitrogen and aromatic residues in the receptor binding pocket. researchgate.netnih.gov

Carboxamido Substituents: Another significant finding was the replacement of the 8-hydroxyl with a carboxamido group (-CONH2). nih.govwikipedia.org This modification resulted in 8-carboxamidocyclazocine (B1251197) (8-CAC), a compound that surprisingly retained high affinity for opioid receptors. wikipedia.orgnih.gov Compared to cyclazocine, 8-CAC showed only a 2-fold decrease in κ-receptor affinity and no change in µ-receptor affinity, with both having Ki values below 1 nM. nih.gov The primary carboxamido derivative of cyclazocine displayed high affinity for µ and κ receptors (Ki = 0.41 and 0.53 nM, respectively). researchgate.net This discovery challenged the long-held belief that the phenolic hydroxyl was indispensable for potent opioid activity and opened a new avenue for designing analogs with potentially improved metabolic stability. google.comwikipedia.org

Docking studies suggest that the larger carboxamide group can directly form a hydrogen bond with His297 in the µ opioid receptor, a role played by the phenolic hydroxyl of traditional opioids, albeit through a network of water molecules. nih.gov The SAR of 8-CAC was further explored by N-substitution on the carboxamide. While small substituents like methyl or phenyl greatly reduced affinity, larger substituents such as a (4'-phenyl)-phenethyl group led to very high affinity for µ and κ receptors, further supporting the existence of an extended hydrophobic pocket. nih.govnih.gov

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 8-Position Substituted Cyclazocine Analogs

| Compound | 8-Position Substituent | μ (mu) Receptor Ki (nM) | κ (kappa) Receptor Ki (nM) | δ (delta) Receptor Ki (nM) |

|---|---|---|---|---|

| This compound | -OH | ~1 | ~1 | High Affinity |

| 8-Aminocyclazocine | -NH2 | >20-fold lower than Cyclazocine | >20-fold lower than Cyclazocine | - |

| 8-Phenylaminocyclazocine | -NHC6H5 | Subnanomolar | Subnanomolar | - |

| 8-Carboxamidocyclazocine (8-CAC) | -CONH2 | 0.41 | 0.53 | 5.2 |

Role of the 3-Nitrogen Moiety in Receptor Binding

The tertiary amine at the 3-position of the benzomorphan skeleton of cyclazocine is a crucial pharmacophoric element, known to be protonated at physiological pH and to engage in a critical ionic interaction with a conserved aspartate residue (Asp147 in the µ-opioid receptor) in the binding pocket of opioid receptors. The nature of the substituent on this nitrogen atom significantly influences the pharmacological profile of the ligand, affecting its affinity, selectivity, and efficacy (agonist versus antagonist activity).

In cyclazocine, the N-substituent is a cyclopropylmethyl group. This particular moiety is common among a class of opioids known as mixed agonist-antagonists. For instance, modifying the N-substituent in related benzomorphans is a well-established strategy to modulate their activity. researchgate.net For example, replacing the cyclopropylmethyl group with a larger, more hydrophobic group can alter the ligand's properties. Studies on related morphinans have shown that introducing various functionalized benzyl (B1604629) groups at this position can lead to analogs with increased selectivity and affinity for the µ-opioid receptor. nih.gov While direct SAR studies on the 3-nitrogen of cyclazocine itself are less detailed in the provided context, the principles derived from the broader class of benzomorphans and morphinans are applicable. researchgate.netnih.gov The size and character of the N-substituent are key determinants of the functional profile at different opioid receptors. researchgate.net

Conformational Restriction and Bioactive Conformations

Conformational restriction is a key strategy in drug design to enhance potency, selectivity, and metabolic stability by pre-organizing a flexible molecule into its bioactive conformation. diva-portal.orgfiveable.me The rigid, polycyclic structure of cyclazocine itself represents a form of conformational restriction compared to more flexible opioid peptides. fiveable.me This inherent rigidity limits the number of accessible conformations, reducing the entropic penalty upon binding to its receptor. diva-portal.org

The bioactive conformation is the specific three-dimensional shape a molecule adopts to optimally interact with its biological target. fiveable.me For opioids like cyclazocine, this involves a precise spatial arrangement of the key pharmacophoric elements: the aromatic ring, the protonated nitrogen, and the 8-position substituent. Studies on analogs where the 8-carboxamide group is cyclized into fused heterocyclic rings (e.g., pyrimidinones (B12756618) or pyridones) have been conducted to probe the bioactive conformation of this moiety. nih.gov These studies support a pharmacophore hypothesis where the carboxamide group adopts a specific orientation for optimal receptor interaction. nih.gov For instance, a pyridone derivative that rigidifies the carboxamide group in the putative bioactive conformation showed high affinity for µ and κ receptors. nih.gov This suggests that constraining the molecule's flexibility to favor this specific conformation can lead to potent ligands. nih.govnih.govnih.gov

Phenolic Hydroxyl Replacement Isosteres

The replacement of the phenolic hydroxyl group with bioisosteres is a major strategy in modifying cyclazocine and related opioids. google.com A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The goal is often to improve pharmacokinetics without losing affinity. google.comestranky.sk

As discussed, the carboxamido (-CONH2) and amino (-NH2) groups are effective bioisosteric replacements for the phenolic -OH in cyclazocine. researchgate.netnih.govwikipedia.org The carboxamido group in 8-CAC is a particularly successful example, creating a long-acting compound that retains high affinity. nih.govwikipedia.org The rationale is that these groups can mimic the hydrogen bonding capabilities of the hydroxyl group. nih.govestranky.sk The carboxamide, for example, can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), allowing it to form crucial interactions within the receptor binding site, such as with His297. nih.gov

Other non-classical isosteres have also been explored. The formamido (-NHCHO), thiocarboxamido (-CSNH2), and hydroxyamidino (-C(=NOH)NH2) groups have been found to be effective replacements, exhibiting binding affinities in the desired nanomolar range. google.com Furthermore, fusing heterocyclic rings to the cyclazocine core, such as triazoles and imidazoles, has also yielded compounds with very high affinity for opioid receptors, demonstrating the versatility of this position for modification. researchgate.net

Table 2: Examples of Phenolic Hydroxyl Isosteres in Cyclazocine Analogs and their Receptor Affinity

| Isosteric Group at 8-Position | Example Compound Class | General Receptor Affinity Profile |

|---|---|---|

| -CONH2 (Carboxamido) | 8-Carboxamidocyclazocine (8-CAC) | High affinity at µ and κ receptors. nih.govwikipedia.org |

| -NHR (Substituted Amino) | 8-Arylaminocyclazocines | High affinity at µ and κ receptors, especially with aryl substituents. researchgate.net |

| -NHCHO (Formamido) | 8-Formamidocyclazocine | Highly enantiospecific with subnanomolar Ki values for the active isomer. researchgate.net |

| Fused Heterocycles (e.g., Pyridone) | Fused-ring cyclazocine analogs | High affinity at µ and κ receptors, supporting a specific bioactive conformation. nih.gov |

Receptor Signal Transduction Mechanisms

This compound exerts its pharmacological effects by binding to and activating opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govwikipedia.org The binding of an agonist like cyclazocine initiates a cascade of intracellular events, beginning with the coupling to heterotrimeric G proteins and leading to downstream changes in second messenger systems. nih.govmdpi.com

G Protein Coupling (Gαi/o) and Downstream Effects (e.g., cAMP)

Opioid receptors, including the µ and κ types that cyclazocine primarily targets, are canonically coupled to inhibitory G proteins of the Gαi/o family (where 'i' stands for inhibitory and 'o' for other). wikipedia.orgmdpi.comnih.gov When this compound binds to the receptor, it stabilizes an active conformational state, which promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. nih.gov This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. mdpi.com

Both the activated Gαi/o-GTP subunit and the Gβγ dimer can then interact with various downstream effector proteins to propagate the signal. mdpi.com A primary target of the activated Gαi/o subunit is the enzyme adenylyl cyclase. nih.govresearchgate.net Gαi/o proteins inhibit the activity of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov The reduction in cAMP levels, in turn, decreases the activity of cAMP-dependent protein kinases like Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous cellular proteins. nih.gov

Functional assays, such as the [35S]GTPγS binding assay, are used to measure this initial step of G protein activation. In this assay, compounds like cyclazocine and its analog 8-carboxamidocyclazocine have been shown to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to membranes containing human µ and κ receptors, confirming their agonist activity and ability to engage G protein signaling pathways. nih.gov Studies have also shown that the specific Gα subunit coupled to the receptor can influence the potency and efficacy of partial agonists. nih.gov While this compound is considered a partial agonist at the µ-receptor, its interaction with the receptor-G protein complex ultimately leads to the inhibition of cAMP production, a hallmark of µ and κ opioid receptor activation. jneurosci.orgbiorxiv.org

Ion Channel Modulation (e.g., Potassium, Calcium)

This compound has been shown to modulate the activity of specific ion channels, which are critical components of cellular signaling, particularly in the nervous system. nih.govnih.gov Research indicates that its interactions are stereoselective and target specific types of voltage-gated and ligand-gated ion channels. nih.govnih.gov

Studies utilizing synaptosomes from rat forebrains have demonstrated that cyclazocine potently blocks a voltage-gated potassium (K+) channel. nih.gov This action is stereoselective, with the (-)-isomer of cyclazocine showing particular activity. nih.gov The blockade of this presynaptic K+ channel is thought to contribute to some of the behavioral effects observed with compounds of this class. nih.gov

In addition to its effects on potassium channels, this compound modulates calcium (Ca2+) influx through N-methyl-D-aspartate (NMDA) receptor-operated channels. nih.gov In cultured rat hippocampal neurons, (-)-beta-cyclazocine was found to reduce the increase in intracellular free calcium concentration ([Ca2+]i) that is typically evoked by NMDA. nih.gov This effect was shown to be concentration-dependent and use-dependent, suggesting a mechanism that involves the active state of the channel. nih.gov The compound did not affect the magnitude of single-channel currents but rather decreased the frequency of channel openings and their mean open time. nih.gov This action is consistent with a voltage-dependent open channel block of the NMDA receptor's ion channel. nih.gov

Interactive Data Table: Ion Channel Modulation by this compound

| Parameter | Channel Type | Preparation | Findings | IC50 Value | Reference |

| Channel Blockade | Voltage-gated K+ channel | Rat forebrain synaptosomes | Potent and stereoselective block | Not Reported | nih.gov |

| Reduction of Ca2+ influx | NMDA receptor-operated Ca2+ channel | Cultured rat hippocampal neurons | Reduced frequency and mean open time of channel | 272 nM (for reduction of [Ca2+]i) | nih.gov |

| Channel Open State Probability | NMDA receptor-operated Ca2+ channel | Outside-out patches (rat hippocampal neurons) | Diminished open state probability | 84 nM | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Activation

The interaction of this compound with its primary target, the kappa-opioid receptor (KOR), can initiate downstream intracellular signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs). wikipedia.orgnih.gov MAPKs are a family of serine/threonine protein kinases that play a crucial role in a wide array of cellular processes such as gene expression, differentiation, and apoptosis. wikipedia.orgduke.edu

Agonist stimulation of the KOR is known to couple to G-proteins, but it can also lead to the activation of MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinases, and c-Jun N-terminal kinases (JNK). wikipedia.org Research suggests that for some KOR agonists, the activation of the p38 MAPK pathway is mediated through the recruitment of β-arrestin to the activated receptor. nih.govresearchgate.net This arrestin-dependent signaling is thought to be responsible for some of the aversive effects associated with KOR agonism. nih.govresearchgate.net As a non-selective KOR agonist, cyclazocine's engagement of this receptor can thus lead to the activation of these MAPK pathways. nih.gov

The activation of specific MAPK isoforms, such as p38α MAPK, has been identified as a key signaling event downstream of KOR activation in certain neuronal populations. nih.gov This signaling cascade involves the phosphorylation of the KOR, followed by the recruitment of non-visual arrestins which act as scaffolds, linking the receptor to the kinase cascade that ultimately phosphorylates and activates p38 MAPK. nih.gov

Interactive Data Table: MAPK Activation Linked to this compound's Receptor Targets

| Receptor Target | Signaling Pathway | Key Mediator | Downstream Kinase | Implicated Effect | Reference |

| Kappa-Opioid Receptor (KOR) | G-protein-coupled receptor signaling | G protein receptor kinase (GRK), β-arrestin | p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Aversive effects | nih.govnih.govresearchgate.net |

| Kappa-Opioid Receptor (KOR) | G-protein-coupled receptor signaling | G-protein | Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK) | Various cellular responses | wikipedia.org |

Preclinical Pharmacodynamics and Neurobiological Investigations

Antinociceptive Activity in Animal Models

(-)-Cyclazocine has demonstrated notable antinociceptive, or pain-reducing, effects in various animal models. capes.gov.brnih.gov Studies utilizing the mouse writhing test, a model for visceral pain, have shown that cyclazocine (B1219694) possesses significant antinociceptive activity. nih.govconicet.gov.ar This effect is comparable to other narcotic antagonist analgesics. capes.gov.br Furthermore, in the mouse tail-flick and hot-plate tests, which assess response to thermal pain, cyclazocine has also been shown to be active. capes.gov.br

The antinociceptive properties of cyclazocine have been observed shortly after administration in these rodent models. capes.gov.br Research comparing cyclazocine to its derivative, 8-carboxamidocyclazocine (B1251197), found that both compounds exhibited high potency in producing antinociception in the mouse writhing test. nih.gov However, in the mouse 55°C warm-water tail-flick test, both compounds produced less than 60% antinociception when administered via intracerebroventricular injection. nih.gov

Mechanisms of Pain Inhibition

The mechanisms underlying the pain-inhibiting effects of this compound are multifaceted and involve interactions with the body's endogenous opioid system and descending pain-modulating pathways. nih.govnih.govphysio-pedia.com The antinociceptive effects of cyclazocine are understood to be mediated by its activity at both kappa- and mu-opioid receptors. nih.gov The body's own pain management system involves endogenous opioids like endorphins and dynorphins, which bind to these receptors to modulate pain signals. physio-pedia.comaaem.pl

One key mechanism appears to be the facilitation of descending inhibitory systems that originate from supraspinal structures. nih.gov Research in rabbits has shown that cyclazocine inhibits the activity of lamina V-type neurons in the spinal dorsal horn, which are involved in transmitting nociceptive signals. nih.gov This inhibition was reversed when the spinal cord was temporarily inactivated, suggesting that cyclazocine's effect is dependent on pathways descending from the brain. nih.gov These descending pathways, originating from areas like the periaqueductal gray in the midbrain, can suppress pain transmission at the spinal level. physio-pedia.com

Central Nervous System (CNS) Effects in Animal Models

This compound exerts significant effects on the central nervous system, as evidenced by studies on its electrophysiological and neurochemical actions in animal models. nih.govjneurosci.orgnih.gov

Electrophysiological Alterations (e.g., EEG Synchrony)

Studies in dogs have revealed that cyclazocine can induce an EEG-behavioral dissociation, providing evidence for the existence of multiple opiate receptor types. nih.gov While specific details on EEG synchrony are limited in the provided context, the observed dissociation suggests complex effects on brain electrical activity that differ from those of classic opioids like morphine. nih.gov Research on other compounds, such as ketamine and phencyclidine, has shown that they can produce complex changes in EEG rhythmic activity, including increased delta waves and theta bursts in the hippocampus, leading to a dissociation between sensory and limbic systems. nih.gov

Modulation of Evoked Potentials in CNS Regions (e.g., Hippocampus)

This compound has been shown to modulate evoked potentials in specific regions of the central nervous system, particularly the hippocampus. nih.gov Evoked potentials are electrical responses of the nervous system to sensory stimulation and can be used to study the pathways of pain signals. uio.nomdpi.com

In rabbit studies, cyclazocine significantly suppressed evoked potentials in the dorsal hippocampus that were elicited by electrical stimulation of the tooth pulp, a model for pain. nih.gov Notably, it did not significantly affect evoked potentials at other sites in the pain pathway, such as the trigeminal subnucleus caudalis or the somatosensory S1 area of the cerebral cortex. nih.gov This suggests that cyclazocine's analgesic action may, at least in part, involve the inhibition of pain-related signals at the level of the hippocampus or in the afferent pathways leading to it. nih.gov

Neurotransmitter System Interactions

The neurobiological effects of this compound also involve significant interactions with key neurotransmitter systems in the brain. jneurosci.orgnih.gov

Dopaminergic System Modulation (e.g., Nucleus Accumbens Dopamine (B1211576) Release)

This compound has been shown to modulate the dopaminergic system, particularly in the nucleus accumbens, a brain region critical for reward and motivation. nih.gov The mesolimbic dopamine pathway, with projections from the ventral tegmental area (VTA) to the nucleus accumbens, is a key substrate for the rewarding effects of many drugs. uky.edufrontiersin.org

In vivo microdialysis studies in awake, freely moving rats have demonstrated that the racemic mixture of cyclazocine can significantly attenuate the increase in extracellular dopamine levels in the nucleus accumbens induced by nicotine (B1678760). nih.gov While the racemate itself did not significantly alter basal dopamine levels, the individual enantiomers, including this compound, did have effects on basal dopamine, complicating the assessment of their individual interactions with nicotine. nih.gov The modulation of dopamine release in the nucleus accumbens is thought to be a result of cyclazocine's action as a mu opioid antagonist and a kappa opioid agonist. nih.gov

Behavioral Pharmacology in Preclinical Models of Addiction

The effects of cyclazocine on drug self-administration behaviors have been investigated in preclinical models, with differing results depending on the substance and the specific cyclazocine isomer used.

Cocaine: The racemic mixture, (+/-)-cyclazocine, has been shown to produce a dose-related decrease in cocaine self-administration in rats. nih.govresearchgate.net However, when the stereoisomers were studied individually, neither (+)-cyclazocine nor this compound significantly altered cocaine self-administration in the same model. nih.gov In studies involving rhesus monkeys, cyclazocine did not significantly alter cocaine self-administration. capes.gov.brcapes.gov.br

Nicotine: Research suggests that cyclazocine can modulate the reinforcing effects of nicotine. In rats, racemic (+/-)-cyclazocine was found to decrease nicotine self-administration. doi.org This is supported by neurochemical evidence showing that (+/-)-cyclazocine significantly attenuates the increase in extracellular dopamine in the nucleus accumbens induced by nicotine infusion. nih.govnih.gov This action is thought to be related to its combined mu-opioid antagonist and kappa-opioid agonist properties, which modulate dopamine release in brain regions associated with reward. nih.gov

Table 2: Modulation of Drug Self-Administration by Cyclazocine

| Drug of Abuse | Cyclazocine Form | Effect on Self-Administration | Animal Model | Citation |

| Cocaine | (+/-)-Cyclazocine (racemate) | Dose-related decrease | Rats | nih.govresearchgate.net |

| Cocaine | (+)-Cyclazocine or this compound | No significant alteration | Rats | nih.gov |

| Cocaine | Cyclazocine (unspecified) | No significant alteration | Rhesus Monkeys | capes.gov.brcapes.gov.br |

| Nicotine | (+/-)-Cyclazocine (racemate) | Decrease | Rats | doi.org |

The discriminative stimulus properties of cyclazocine and its isomers have been extensively characterized, revealing complex interactions with multiple receptor systems. In rats trained to discriminate cyclazocine from saline, the stimulus effects were dose-related and could be reversed by the opioid antagonist naloxone, indicating a basis in central opiate systems. scispace.comuri.edu These rats fully generalized the cyclazocine cue to other opioids like morphine, nalorphine (B1233523), and ethylketocyclazocine. scispace.comuri.edu

Table 3: Discriminative Stimulus Properties of Cyclazocine Stereoisomers

| Training Drug | Test Compound | Result | Animal Model | Citation |

| Cyclazocine | Naloxone | Reverses stimulus effect | Rats | scispace.comuri.edu |

| Cyclazocine | Morphine, Nalorphine | Full generalization | Rats | scispace.comuri.edu |

| Phencyclidine (PCP) | (+)-Cyclazocine | Dose-dependent PCP-appropriate responding | Squirrel Monkeys | nih.gov |

| Phencyclidine (PCP) | This compound | No significant PCP-appropriate responding; potent response rate suppression | Squirrel Monkeys | nih.gov |

| Phencyclidine (PCP) | (+/-)-Cyclazocine | No significant PCP-appropriate responding | Squirrel Monkeys | nih.gov |

Studies investigating the reinforcing properties of cyclazocine stereoisomers have revealed a clear distinction between the (+)- and (-)-forms. In rhesus monkeys trained to self-administer cocaine, substitution tests were performed with various doses of cyclazocine isomers. nih.gov The (+)-isomer of cyclazocine was found to be self-administered at rates that exceeded those of the vehicle control, indicating that it possesses positive reinforcing properties. nih.govnih.gov

In contrast, neither the racemic mixture, (+/-)-cyclazocine, nor the (-)-isomer were self-administered by the monkeys at levels significantly different from saline. nih.gov The pattern of injections for the reinforcing (+)-isomer resembled that of cocaine, whereas the patterns for the racemate and the (-)-isomer were similar to extinction responding. nih.gov These findings suggest that the reinforcing effects of opioids with sigma agonist activity, such as cyclazocine, are primarily associated with the (+)-stereoisomer. nih.gov

Table 4: Reinforcing Properties of Cyclazocine Stereoisomers in Rhesus Monkeys

| Compound | Reinforcing Effect (Self-Administration) | Citation |

| (+)-Cyclazocine | Yes (rates exceeded vehicle control) | nih.govnih.gov |

| This compound | No (rates not greater than vehicle control) | nih.gov |

| (+/-)-Cyclazocine (racemate) | No (rates not greater than vehicle control) | nih.gov |

Discriminative Stimulus Properties

Other Preclinical Pharmacological Effects

The role of kappa-opioid receptor agonists in modulating food intake has been a subject of preclinical investigation. Studies with various kappa agonists have generally shown an effect on feeding behaviors. nih.govnih.gov In rhesus monkeys, kappa agonists, including cyclazocine, were observed to decrease responding for food at some doses, particularly those that also decreased cocaine self-administration. capes.gov.br Other research has shown that kappa agonists like ketocyclazocine (B1261024) and bremazocine (B1667778) can increase food intake in rats. nih.govnih.gov One study noted that a history of food deprivation in rats could lead to an increased feeding response to the kappa-sigma agonist butorphanol. researchgate.net While direct evidence focusing solely on this compound's effect on food intake is part of a broader investigation into kappa agonists, the available data suggest that, like other compounds in its class, it can modulate food-maintained behavior. capes.gov.br

Anti-inflammatory and Anti-hypertensive Effects in Animal Models

Preclinical investigations in animal models have explored the potential anti-inflammatory and anti-hypertensive properties of cyclazocine. However, detailed and specific studies on the (-)-isomer of cyclazocine are limited in publicly available scientific literature. The existing research provides a foundational understanding, primarily through studies on the racemic mixture or the (+)-isomer, and by examining the roles of its target receptors, the kappa opioid receptor (KOR) and the sigma-1 receptor.

Anti-inflammatory Effects

Direct preclinical studies detailing the anti-inflammatory effects of this compound in established animal models of inflammation, such as carrageenan-induced paw edema, are not extensively documented. However, the known pharmacological targets of cyclazocine, particularly the sigma-1 and kappa opioid receptors, are implicated in the modulation of inflammatory processes.

Sigma-1 receptor antagonists have been shown to produce antinociceptive effects in persistent pain conditions, including inflammatory pain. rsc.org For instance, these antagonists can counteract inflammatory pain behaviors induced by substances like carrageenan in animal models. rsc.org The mechanism is thought to involve the modulation of neuroinflammation. rsc.org Given that cyclazocine is an agonist at sigma-1 receptors, its role in inflammation is complex and may differ from that of antagonists.

The kappa opioid receptor system is also a subject of investigation for its role in inflammation. harvard.edu Benzomorphans, the chemical class to which cyclazocine belongs, have shown success in animal models of inflammatory and neuropathic pain. nih.govresearchgate.net Some KOR agonists have demonstrated anti-inflammatory effects in preclinical models. nih.gov For example, in a murine incision model, a single dose of morphine, which has activity at multiple opioid receptors, exhibited anti-inflammatory effects. nih.gov

Anti-hypertensive Effects

The effects of cyclazocine on blood pressure in animal models appear to be complex and can vary depending on the species and the physiological state of the animal.

One study in conscious dogs demonstrated that intravenous administration of cyclazocine at a dose of 0.3 mg/kg resulted in an increase in blood pressure and heart rate, although to a lesser extent than the related benzomorphan (B1203429), pentazocine (B1679294). nih.gov In contrast, when administered to open-chest anesthetized dogs, both cyclazocine and pentazocine initially caused a decrease in blood pressure, heart rate, and mean peripheral vascular resistance. nih.gov This was followed by a later phase where blood pressure and myocardial contractility increased above control levels. nih.gov These findings suggest that the cardiovascular effects of cyclazocine may be influenced by the level of consciousness and autonomic nervous system activity. nih.gov

In another study involving conscious squirrel monkeys, kappa opioid agonists did not produce significant changes in blood pressure, although they did cause an increase in heart rate. nih.gov The table below summarizes the cardiovascular effects of cyclazocine observed in a study on dogs.

Table 1: Cardiovascular Effects of Intravenous Cyclazocine in Conscious and Anesthetized Dogs

| Animal Model State | Compound | Dose | Effect on Blood Pressure | Effect on Heart Rate |

|---|---|---|---|---|

| Conscious | Cyclazocine | 0.3 mg/kg | Increased | Increased |

| Anesthetized (Open-Chest) | Cyclazocine | 0.3 mg/kg | Initial Decrease, Later Increase | Initial Decrease |

Data sourced from a preclinical study in dogs. nih.gov

It is important to note the lack of specific preclinical studies on the effects of this compound in established models of hypertension, such as the spontaneously hypertensive rat (SHR) model. nih.govarchivesofmedicalscience.commdpi.com Therefore, a comprehensive understanding of its anti-hypertensive potential remains to be fully elucidated.

Metabolic Pathways and Preclinical Pharmacokinetics of Cyclazocine

Metabolic Transformations (e.g., O-Glucuronidation, Conjugation)

The metabolism of (-)-Cyclazocine is characterized by several key transformations, with conjugation reactions playing a predominant role. The primary metabolic processes include hydroxylation, N-dealkylation, and extensive glucuronidation. nih.gov

O-Glucuronidation is the most significant Phase II metabolic pathway for this compound. acs.orguomus.edu.iq This process involves the enzymatic addition of a glucuronic acid molecule to the phenolic hydroxyl group at the 8-position of the cyclazocine (B1219694) structure. acs.org This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), mainly in the liver, and results in the formation of a large, polar, and water-soluble glucuronide metabolite. msdmanuals.compressbooks.pub The high polarity of the glucuronide conjugate facilitates its elimination from the body, primarily through bile and urine. msdmanuals.comnih.gov The rapid rate of O-glucuronidation is considered a primary factor contributing to the short duration of analgesic action observed for cyclazocine in both animals and humans. acs.org

In addition to direct glucuronidation of the parent compound, this compound also undergoes Phase I metabolic reactions prior to conjugation. Studies using isolated perfused rat livers have identified hydroxylated metabolites of cyclazocine. nih.gov These hydroxylated intermediates are then subsequently conjugated with glucuronic acid to form phenolic glucuronides, which are actively excreted into the bile. nih.gov

Another identified metabolic pathway is N-dealkylation, a Phase I reaction where the cyclopropylmethyl group attached to the nitrogen atom is removed. nih.gov The resulting N-dealkylated metabolites have also been found in bile, primarily as their corresponding glucuronic acid conjugates. nih.gov Furthermore, some studies have indicated that cyclazocine can be metabolized through methylation of one hydroxy substituent followed by glucuronidation at another position. nih.gov

The table below summarizes the key metabolic transformations of this compound identified in preclinical studies.

| Metabolic Pathway | Description | Resulting Metabolite | Metabolic Phase |

| O-Glucuronidation | Direct conjugation of the parent drug with glucuronic acid at the phenolic hydroxyl group. acs.orgnih.gov | This compound-O-glucuronide | Phase II |

| Hydroxylation | Addition of a hydroxyl group to the cyclazocine molecule. nih.gov | Hydroxycyclazocine | Phase I |

| Conjugation of Metabolite | Glucuronidation of the hydroxylated intermediate. nih.gov | Hydroxycyclazocine glucuronide | Phase II |

| N-Dealkylation | Removal of the N-cyclopropylmethyl group. nih.gov | N-dealkylated cyclazocine | Phase I |

| Conjugation of Metabolite | Glucuronidation of the N-dealkylated metabolite. nih.gov | N-dealkylated cyclazocine glucuronide | Phase II |

| Methylation & Glucuronidation | Methylation of one hydroxy group and subsequent glucuronidation on another. nih.gov | Methoxy-cyclazocine glucuronide | Phase I & II |

Comparative Metabolism of Analogues

The metabolic profile of this compound has driven research into the development of analogues with improved pharmacokinetic properties, specifically a longer duration of action. acs.org The phenolic hydroxyl group at the C-8 position, while essential for potent opioid receptor activity, is also the primary site for the rapid O-glucuronidation that leads to fast clearance. acs.orgakjournals.com Consequently, much of the research on cyclazocine analogues has focused on modifying or replacing this vulnerable hydroxyl group. acs.orgresearchgate.net

Studies on other benzomorphan (B1203429) compounds, the class to which cyclazocine belongs, provide insight into shared metabolic pathways. For instance, compounds like pentazocine (B1679294), ketocyclazocine (B1261024), and volazocine are also metabolized through hydroxylation and subsequent excretion as phenolic glucuronides. nih.gov N-dealkylation is also a common metabolic route for benzomorphans like pentazocine and volazocine. nih.gov This suggests a commonality in the biotransformation of the core benzomorphan structure.

To circumvent the rapid metabolism associated with the 8-hydroxyl group, researchers have synthesized analogues where this group is replaced with other functional groups less susceptible to conjugation. For example, replacing the hydroxyl group with a carboxamido (-CONH2) or a formamide (B127407) (-NHCHO) group has yielded compounds that retain high affinity for opioid receptors. researchgate.netnih.gov These substitutions aim to block the primary site of glucuronidation, thereby potentially reducing the rate of metabolic clearance and extending the compound's biological half-life. acs.org For instance, the primary carboxamido derivative of cyclazocine displayed high affinity for µ- and κ-opioid receptors, nearly comparable to cyclazocine itself, demonstrating that the phenolic hydroxyl is not indispensable for potent activity. nih.gov

The table below compares the metabolic pathways of this compound with some of its analogues.

| Compound | Key Structural Feature | Primary Metabolic Pathways | Implication for Pharmacokinetics |

| This compound | 8-phenolic hydroxyl group wikipedia.org | O-Glucuronidation, Hydroxylation, N-dealkylation nih.gov | Short duration of action due to rapid glucuronidation acs.org |

| Pentazocine | Benzomorphan analogue nih.gov | Hydroxylation, Glucuronidation, N-dealkylation, Methylation nih.gov | Subject to similar extensive Phase I and II metabolism |

| Ketocyclazocine | Benzomorphan analogue nih.gov | Hydroxylation, Glucuronidation nih.gov | Metabolized to phenolic glucuronides |

| 8-Carboxamidocyclazocine (B1251197) | 8-hydroxyl group replaced by a carboxamido group nih.gov | Designed to resist O-glucuronidation acs.orgresearchgate.net | Potentially longer half-life and improved oral bioavailability acs.org |

| 8-Formamidocyclazocine | 8-hydroxyl group replaced by a formamide group researchgate.net | Designed to resist O-glucuronidation researchgate.net | Potentially improved metabolic stability |

Q & A

Q. What are the primary pharmacological mechanisms of (-)-cyclazocine, and how can researchers experimentally validate its receptor binding specificity?

this compound acts as a mixed opioid receptor agonist-antagonist, primarily targeting κ-opioid (KOR) and μ-opioid (MOR) receptors. To validate receptor specificity, researchers can use competitive binding assays with radiolabeled ligands (e.g., [³H]-naloxone for MOR) and perform functional assays (e.g., cAMP inhibition or GTPγS binding) in transfected cell lines expressing human opioid receptors. Dose-response curves should be analyzed to determine binding affinity (Ki) and efficacy (EC₅₀/IC₅₀). Cross-reactivity with δ-opioid receptors (DOR) must also be tested to confirm selectivity .

Q. How should preclinical studies design animal models to evaluate this compound’s efficacy in opioid addiction treatment?

Use conditioned place preference (CPP) or self-administration models in rodents to assess this compound’s ability to reduce opioid-seeking behavior. Experimental groups should include:

- Control : Saline or vehicle administration.

- Opioid-dependent cohort : Morphine or heroin exposure.

- Treatment cohort : this compound administered at varying doses (e.g., 0.5–4 mg/kg) pre- or post-opioid challenge. Measure behavioral outcomes (e.g., withdrawal symptoms, relapse) and validate with biochemical markers (e.g., dopamine levels in nucleus accumbens via microdialysis). Ensure blinding and randomization to minimize bias .

Q. What in vitro assays are suitable for assessing this compound’s neuropharmacological effects?

- Calcium imaging : Monitor intracellular Ca²⁺ flux in neuronal cultures to evaluate receptor activation/inhibition.

- Electrophysiology : Patch-clamp recordings in brain slices (e.g., ventral tegmental area) to measure changes in neuronal firing rates.

- Neurotransmitter release assays : Use HPLC to quantify glutamate or GABA release in synaptosomes. Include positive controls (e.g., U50,488 for KOR) and negative controls (receptor knockout models) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported dose-dependent effects on mood disorders?

Conflicting data on its antidepressant vs. anxiogenic effects may arise from differences in species, dosing schedules, or receptor occupancy rates. To address this:

- Perform pharmacokinetic profiling (plasma/brain concentration-time curves) to correlate exposure levels with behavioral outcomes.

- Use receptor knockout mice to isolate contributions of KOR vs. MOR to mood modulation.

- Apply machine learning to meta-analyze historical datasets (e.g., EEG sleep patterns or Rorschach scores ) for dose-response trends.

Q. What methodological strategies optimize this compound’s therapeutic index in chronic pain models?

- Dose escalation studies : Compare acute vs. chronic administration in neuropathic pain models (e.g., spared nerve injury). Measure allodynia (von Frey filaments) and locomotor activity.

- Tolerance assays : Administer this compound for 14 days and monitor receptor desensitization via β-arrestin recruitment assays.

- Combination therapy : Test synergy with low-dose NSAIDs or gabapentin to reduce side effects (e.g., dysphoria) while maintaining analgesia .

Q. How can researchers ensure ethical and regulatory compliance when studying this compound in human trials?

- Regulatory alignment : Classify this compound under Schedule IV (Controlled Drugs and Substances Act ) and adhere to FDA/EMA guidelines for opioid antagonists.

- Informed consent : Disclose risks of dysphoria and dissociation in participant agreements.

- Data monitoring boards : Establish independent oversight for adverse event reporting (e.g., hallucinations, cardiovascular effects) in Phase I/II trials .

Q. What advanced statistical methods are recommended for analyzing this compound’s heterogeneous clinical trial data?

- Mixed-effects models : Account for inter-individual variability in opioid receptor polymorphisms.

- Bayesian meta-analysis : Pool data from small-sample studies (e.g., Max Fink Papers ) to estimate effect sizes.

- Survival analysis : Evaluate time-to-relapse in addiction trials using Cox proportional hazards regression .

Methodological Resources

- Synthetic protocols : Refer to Cayman Chemical’s analytical standards (CAS 14461-91-7) for purity validation (HPLC ≥98%) .

- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed Supplementary Information for receptor binding assays .

- Ethics frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure clinical research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.